

Benchmarking GR 64349: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **GR 64349**'s activity against published data. **GR 64349** is a potent and highly selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a key player in various physiological processes.

This document summarizes key performance metrics, details experimental methodologies, and visualizes the underlying biological pathways to offer a clear benchmark for **GR 64349**'s performance relative to other common tachykinin receptor agonists.

Quantitative Performance Analysis

The following tables summarize the binding affinity and functional potency of **GR 64349** in comparison to the endogenous agonists Neurokinin A (NKA) and Substance P (SP) at human recombinant NK2 and NK1 receptors.

Table 1: Radioligand Binding Affinity

Compound	Receptor	pKi	Selectivity (NK2 vs. NK1)
GR 64349	NK2	7.77 ± 0.10 [1][2][3]	~1,300-fold[2]
NK1	<5[1][2][3]		
NKA	NK2	-	15-fold[2]
NK1	-		
Substance P	NK2	-	~138-fold (selective for NK1)[2]
NK1	-		

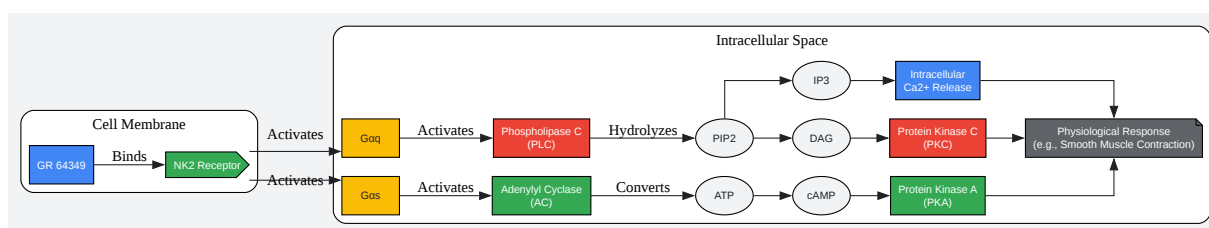
Table 2: Functional Potency (pEC50) in Cellular Assays

Assay	Compound	NK2 Receptor	NK1 Receptor	Selectivity (NK2 vs. NK1)
IP-1 Accumulation	GR 64349	9.10 ± 0.16 [1][2][3]	5.95 ± 0.80 [1][2][3]	1,400-fold[1][2][3]
NKA	9.30 ± 0.49 [2]	8.60 ± 0.29 [2]		
Substance P	6.40 ± 0.36 [2]	9.60 ± 0.00 [2]		
Intracellular Ca2+ Response	GR 64349	9.27 ± 0.26 [1][2][3]	6.55 ± 0.16 [1][2][3]	500-fold[1][2][3]
NKA	-	-		
Substance P	-	-		
cAMP Synthesis	GR 64349	10.66 ± 0.27 [1][2][3]	7.71 ± 0.41 [1][2][3]	~900-fold[1][2]
NKA	-	-		
Substance P	-	-		

In native tissue bioassays, **GR 64349** exhibits >1000-fold selectivity for NK2 receptors in rat colon over NK1 receptors in guinea-pig ileum.[2] It is also reported to have an EC50 of 3.7 nM in the rat colon and displays >300-fold selectivity over NK3 receptors.[4]

Signaling Pathways

Activation of the G-protein coupled NK2 receptor by **GR 64349** initiates multiple downstream signaling cascades. The primary pathways involve the activation of Gαq and Gαs proteins.



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GR 64349 Signaling Pathways

Experimental Protocols

The data presented in this guide are derived from established experimental procedures, as detailed in the cited literature.

1. Radioligand Binding Assays

- Objective: To determine the binding affinity (K_i) of **GR 64349** for NK1 and NK2 receptors.
- Methodology:
 - Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant NK1 or NK2 receptors were used.[1][2]

- For NK2 receptor binding, membranes were incubated with the radioligand [125 I]-NKA and increasing concentrations of **GR 64349**.[\[1\]](#)[\[2\]](#)
- For NK1 receptor binding, [3 H]-septide was used as the radioligand.[\[1\]](#)[\[2\]](#)
- Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
- The concentration of the competitor (**GR 64349**) that inhibits 50% of the specific radioligand binding (IC50) was determined and used to calculate the Ki value.[\[1\]](#)

2. Functional Assays

- Objective: To measure the potency (EC50) and efficacy of **GR 64349** in activating NK1 and NK2 receptor-mediated signaling.
- Methodology:
 - IP-1 Accumulation Assay: CHO cells expressing either NK1 or NK2 receptors were stimulated with varying concentrations of **GR 64349**. The accumulation of inositol monophosphate (IP-1), a downstream product of PLC activation, was measured.[\[1\]](#)[\[2\]](#)
 - Intracellular Calcium Mobilization Assay: Receptor-expressing CHO cells were loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels were monitored upon stimulation with **GR 64349**.[\[1\]](#)[\[2\]](#)
 - cAMP Synthesis Assay: Cells were stimulated with **GR 64349**, and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) was quantified.[\[1\]](#)[\[2\]](#)

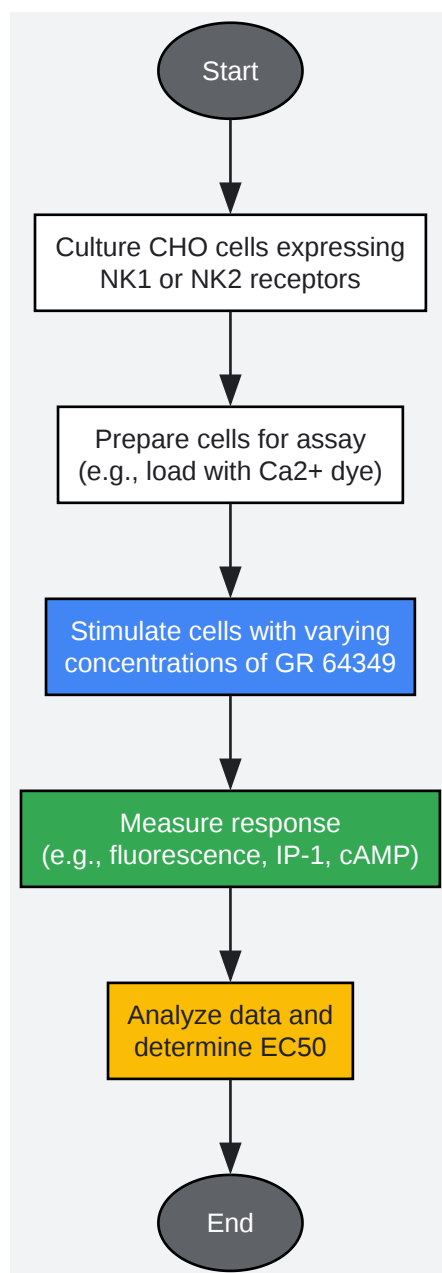
3. In Vivo Assays

- Objective: To assess the physiological effects of **GR 64349** in living organisms.
- Methodology (Example: Bladder Pressure in Rats):
 - Acute spinal cord transected rats were used to study the effects on bladder function.[\[5\]](#)
 - **GR 64349** was administered intravenously (IV) or subcutaneously (SC).[\[5\]](#)

- Changes in intravesical pressure were measured under isovolumetric conditions to determine the prokinetic effects of the compound on the bladder.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the functional potency of **GR 64349** using an in vitro cellular assay.



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In Vitro Functional Assay Workflow

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- To cite this document: BenchChem. [Benchmarking GR 64349: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145177#benchmarking-gr-64349-activity-against-published-data]

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